5,5-Difluoro-3,3-dimethylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-difluoro-3,3-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-7(2,3-5(8)9)4-6(10)11/h5H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBUMYPXCRUPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,5 Difluoro 3,3 Dimethylpentanoic Acid
Direct Fluorination Approaches to Carboxylic Acids
Direct fluorination methods aim to introduce fluorine atoms into a molecule in the later stages of a synthetic sequence. These approaches can be broadly classified based on the nature of the fluorine source and the reaction mechanism.
Electrophilic Fluorination Strategies
Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center. acs.org For carboxylic acids, this typically requires the formation of an enolate or enol ether derivative to provide the necessary nucleophilicity at the α-carbon. However, for the synthesis of 5,5-difluoro-3,3-dimethylpentanoic acid, direct electrophilic fluorination of the carboxylic acid itself is not a viable route to introduce the gem-difluoro group at the 5-position. Instead, this strategy could be conceptually applied to a precursor ketone.
A plausible precursor, 3,3-dimethyl-5-oxopentanoic acid, could be subjected to electrophilic fluorination. The ketone's enolate or a corresponding silyl (B83357) enol ether can be treated with an electrophilic fluorinating agent. wikipedia.orgacs.org A second fluorination step would then be required to generate the gem-difluoro moiety.
Common Electrophilic Fluorinating Reagents:
Selectfluor® (F-TEDA-BF₄): A versatile and widely used reagent known for its ease of handling and high reactivity. sci-hub.senih.gov
N-Fluorobenzenesulfonimide (NFSI): Another common N-F reagent that is effective for the fluorination of a variety of nucleophiles, including enolates. acs.orgnih.gov
N-Fluoro-o-benzenedisulfonimide (NFOBS): A highly reactive agent for electrophilic fluorination. wikipedia.org
The general mechanism involves the attack of the enolate on the electrophilic fluorine atom of the N-F reagent. To achieve gem-difluorination, the resulting α-monofluoroketone must undergo a second deprotonation and fluorination sequence.
| Reagent | Typical Substrate | Key Features |
| Selectfluor® | Enolates, Silyl Enol Ethers | Stable solid, highly reactive. sci-hub.senih.gov |
| NFSI | Enolates, Carbanions | Effective and commonly used. acs.orgnih.gov |
| NFOBS | Enolates, Aryllithiums | Highly reactive. wikipedia.org |
Nucleophilic Fluorination Techniques
Nucleophilic fluorination employs a fluoride (B91410) anion (F⁻) source to displace a suitable leaving group. ucla.edu This is a more common strategy for the synthesis of gem-difluoro compounds, often starting from a corresponding diol or dihalide. For the target molecule, a precursor such as 5,5-dihydroxy-3,3-dimethylpentanoic acid or 5,5-dihalo-3,3-dimethylpentanoic acid would be required.
The diol could be converted to a bis-sulfonate (e.g., tosylate or mesylate), which is then displaced by a nucleophilic fluoride source. Alternatively, a dihalide (dibromide or dichloride) can undergo Finkelstein-type reactions.
Common Nucleophilic Fluoride Sources:
Potassium fluoride (KF): Often used in combination with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance its solubility and nucleophilicity. acs.orgacs.org
Cesium fluoride (CsF): A more reactive but also more expensive alternative to KF.
Tetrabutylammonium fluoride (TBAF): A soluble source of fluoride, though its basicity can sometimes lead to elimination side reactions. ucla.edu
Pyridine-HF (Olah's reagent): A common reagent for hydrofluorination and other nucleophilic fluorination reactions.
The efficiency of these reactions is highly dependent on the substrate and the reaction conditions, with SN2-type mechanisms being predominant. ucla.edu
| Fluoride Source | Typical Leaving Group | Key Features |
| KF/18-crown-6 | Sulfonates, Halides | Cost-effective, requires phase-transfer catalyst. acs.orgacs.org |
| CsF | Sulfonates, Halides | Higher reactivity than KF. |
| TBAF | Sulfonates, Halides | Soluble, but can be basic. ucla.edu |
| Pyridine-HF | Epoxides, Alcohols | Versatile reagent for various fluorinations. |
Deoxyfluorination of Carboxylic Acids to Acyl Fluorides as Intermediates
Deoxyfluorination of a carboxylic acid itself typically yields an acyl fluoride, which is a reactive intermediate but not the final difluoromethylated product. colab.ws However, certain modern deoxyfluorination reagents can convert a carboxylic acid directly to a trifluoromethyl group. While not directly applicable to forming a difluoromethyl group, this highlights the power of these reagents.
More relevant to the synthesis of this compound is the deoxyfluorination of a precursor keto-acid, such as 3,3-dimethyl-5-oxopentanoic acid. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can convert a ketone to a gem-difluoride. organic-chemistry.orgrsc.org
Common Deoxyfluorinating Reagents for Ketones:
Diethylaminosulfur trifluoride (DAST): A widely used but thermally unstable reagent.
Deoxo-Fluor®: A more thermally stable alternative to DAST. organic-chemistry.org
Sulfur tetrafluoride (SF₄): A highly reactive gas that is effective but requires specialized handling. acs.org
These reagents react with the ketone to form a difluorinated product directly. The reaction conditions can range from mild to harsh depending on the reactivity of the ketone. rsc.org
C(sp³)–H Fluorination Methodologies
Direct C(sp³)–H fluorination is a cutting-edge area of research that offers the potential to install fluorine atoms without pre-functionalization. chemrxiv.orgchemrxiv.org This approach could theoretically be applied to a precursor like 3,3-dimethylpentanoic acid to introduce fluorine at the terminal methyl group. However, achieving selective gem-difluorination at a primary C-H bond is extremely challenging due to the high energy of these bonds and the difficulty in controlling the degree of fluorination.
Most C(sp³)–H fluorination methods rely on transition-metal catalysis or radical processes. nih.govdntb.gov.ua For instance, manganese-catalyzed systems have been developed for oxidative C-H fluorination using fluoride ions. While powerful, these methods often show selectivity for more activated C-H bonds (e.g., benzylic or tertiary) and achieving difluorination at a single, unactivated primary carbon remains a significant hurdle. dntb.gov.uaresearchgate.net
Multistep Synthesis Pathways
Multistep syntheses offer more control and are often more practical for constructing complex fluorinated molecules. A key strategy involves building the carbon skeleton with the difluoromethylene group already incorporated or installing it via a reliable transformation of a versatile functional group.
Strategies for Introducing Geminal Difluoromethylene Groups (–CF₂–)
A highly effective method for introducing a difluoromethylene group adjacent to a carbonyl is through the use of organometallic reagents derived from difluoroacetic acid derivatives. The Reformatsky reaction, which traditionally uses α-halo esters and zinc, is a powerful tool in this context. nrochemistry.com
A plausible synthetic route to this compound could start with a Reformatsky-type reaction between a suitable ketone and ethyl bromodifluoroacetate. For this specific target, the synthesis would likely involve building the molecule in a way that the difluoro group is introduced early.
One conceptual pathway could involve the reaction of a protected 3,3-dimethyl-4-oxobutanoic acid ester with a difluoromethylating agent. A more common and versatile approach is the Reformatsky reaction using ethyl bromodifluoroacetate and an appropriate carbonyl compound. acs.orgbeilstein-journals.orgnih.gov For instance, a protected 3-hydroxy-2,2-dimethylpropanal (B31169) could be a starting point, followed by oxidation and further chain extension.
Another powerful strategy is the Wittig-type olefination using a difluoromethylphosphonium ylide, or the Julia-Kocienski olefination with difluoromethyl sulfones to generate a gem-difluoroalkene, which can then be further manipulated. chemistryviews.orgcas.cn
The synthesis of fluorinated analogues of fatty acids has been accomplished using dithiane chemistry, where a dithiane precursor is converted to a ketone and then fluorinated using reagents like DAST or a combination of N-halosuccinimide and HF/pyridine. nih.gov This approach could be adapted for the synthesis of the target molecule.
| Method | Key Reagents | Description |
| Reformatsky Reaction | Ethyl bromodifluoroacetate, Zinc | Forms a β-hydroxy-α,α-difluoroester from a ketone or aldehyde. nrochemistry.comacs.org |
| Deoxyfluorination of Ketones | DAST, Deoxo-Fluor®, SF₄ | Converts a carbonyl group to a gem-difluoromethylene group. acs.orgorganic-chemistry.orgrsc.org |
| Dithiane Chemistry | Dithiane, NBS, HF/Pyridine | A dithiane is converted to a ketone, which is then fluorinated. nih.gov |
Formation of the Pentanoic Acid Carbon Skeleton
The construction of the core carbon framework of this compound is a critical step in its synthesis. While specific literature on the direct synthesis of this exact molecule is limited, plausible synthetic routes can be extrapolated from the synthesis of structurally similar compounds, such as its dichloro-analogue, 5,5-dichloro-3,3-dimethylpentanoic acid. google.comgoogle.com A potential strategy involves the assembly of a suitable precursor followed by the introduction of the difluoro moiety.
One hypothetical, yet chemically sound, approach could commence with a Michael addition reaction. The reaction between isobutyraldehyde (B47883) and a malonic ester derivative in the presence of a base would form the initial carbon-carbon bonds. Subsequent alkylation of the intermediate with a two-carbon electrophile containing a masked aldehyde or a group that can be converted to a difluoromethyl group would build the pentanoic acid backbone. This would be followed by decarboxylation to yield the 3,3-dimethylpentanoic acid derivative.
An alternative route could involve the use of organometallic reagents. For instance, a Grignard reagent derived from a protected 3-bromo-2,2-dimethylpropan-1-ol could be reacted with a suitable electrophile that would introduce the remaining two carbons and the eventual carboxylic acid and difluoromethyl groups.
A summary of potential precursor molecules and their corresponding synthetic strategies is presented in Table 1.
Table 1: Potential Precursors and Synthetic Strategies for the Pentanoic Acid Skeleton
| Precursor | Synthetic Strategy | Key Reactions |
|---|---|---|
| Diethyl (2,2-dimethyl-4-oxobutyl)malonate | Michael addition of isobutyraldehyde to diethyl malonate, followed by alkylation. | Michael Addition, Alkylation, Decarboxylation |
| 3,3-Dimethyl-5-oxopentanoic acid | Hydrolysis of 5,5-dichloro-3,3-dimethylpentanoic acid. google.com | Hydrolysis |
These strategies focus on creating the characteristic 3,3-dimethyl substitution pattern and the five-carbon chain necessary for the final product.
Regioselective and Stereoselective Synthetic Considerations
Given that this compound does not possess any chiral centers, stereoselective considerations are not a factor in its synthesis. However, regioselectivity is crucial, particularly during the fluorination step and the formation of the carbon skeleton.
The introduction of the two fluorine atoms at the C-5 position must be precise. If a late-stage fluorination approach is adopted, for example, the oxidation of a terminal alcohol to an aldehyde followed by deoxofluorination, the regioselectivity is inherently controlled by the position of the functional group. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for such transformations.
In the construction of the carbon skeleton, regioselectivity is key during any alkylation or addition steps. For instance, in the Michael addition route, the nucleophilic attack must occur at the β-position of an α,β-unsaturated carbonyl compound to ensure the correct connectivity. The choice of reactants and reaction conditions plays a pivotal role in directing the outcome of these reactions. organic-chemistry.org
Green Chemistry Principles in the Synthesis of Fluorinated Carboxylic Acids
The synthesis of fluorinated compounds has traditionally relied on harsh reagents and conditions, prompting a shift towards more environmentally benign methods. numberanalytics.com The principles of green chemistry, such as the use of sustainable reagents and maximizing atom economy, are increasingly being applied to the synthesis of fluorinated carboxylic acids. hokudai.ac.jp
Development of Sustainable Fluorination Reagents and Protocols
A significant focus of green chemistry in this field is the development and use of safer and more sustainable fluorination reagents. numberanalytics.com Traditional reagents like elemental fluorine (F₂) and hydrogen fluoride (HF) are highly toxic and corrosive. numberanalytics.com Modern alternatives aim to mitigate these hazards while maintaining high efficiency.
Electrophilic fluorinating reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are crystalline, air-stable solids that are easier and safer to handle than gaseous reagents. mdpi.com These reagents can be used in catalytic amounts in some cases, reducing waste. numberanalytics.com
Nucleophilic fluorination is also undergoing a green transformation. The development of recyclable, imidazolium-based fluoride reagents, such as [IPrH][F(HF)n], offers a more sustainable alternative to traditional fluoride sources. acs.orgnih.gov These reagents can be recovered and reused, minimizing waste. acs.orgnih.gov Furthermore, electrochemical fluorination methods are emerging as a powerful and sustainable tool, using electricity to drive the fluorination process and reducing the need for chemical oxidants or harsh reagents. numberanalytics.com
The table below compares traditional and sustainable fluorination reagents.
Table 2: Comparison of Traditional and Sustainable Fluorination Reagents
| Reagent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional | F₂, HF, SF₄ | High reactivity, low cost | Highly toxic, corrosive, specialized equipment required |
| Electrophilic | Selectfluor, NFSI | Solid, stable, easier to handle, high selectivity mdpi.com | Higher cost, generation of stoichiometric byproducts |
| Nucleophilic | [IPrH][F(HF)n] | Recyclable, non-hygroscopic, tunable reactivity acs.orgnih.gov | Can have basic character leading to side reactions nih.gov |
| Electrochemical | Not applicable | Avoids hazardous reagents, uses electricity as a clean reagent numberanalytics.com | May require specialized equipment |
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgskpharmteco.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. libretexts.org
In the context of synthesizing this compound, reactions with high atom economy are preferable. For example, addition reactions are generally more atom-economical than substitution or elimination reactions, which generate byproducts. A hypothetical direct hydrodifluoromethylation of an appropriate alkene precursor, if feasible, would represent a highly atom-economical route.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. omicsonline.orgweebly.com For 5,5-Difluoro-3,3-dimethylpentanoic acid, a combination of one-dimensional and multi-dimensional NMR experiments is essential to assign all proton, carbon, and fluorine signals and to understand the molecule's conformational behavior in solution.
Given the presence of fluorine, ¹⁹F NMR is a particularly powerful and sensitive tool for analysis. benthamscience.comresearchgate.net The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR detection. wikipedia.org The chemical shift of the fluorine nucleus is extremely sensitive to its local electronic environment, making it an exquisite probe for subtle structural and conformational changes. researchgate.netnih.gov
In this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single resonance. This signal would be split by the two adjacent protons on carbon-4 (C4), resulting in a triplet according to the n+1 rule. The chemical shift and coupling constant (²JH-F) are diagnostic of the gem-difluoroalkyl motif.
Changes in solvent, temperature, or binding to other molecules could induce shifts in the ¹⁹F resonance, providing valuable data on the conformational dynamics of the pentanoic acid chain. nih.gov For instance, intramolecular interactions that alter the electrostatic field around the CF₂ group would be readily detected by a change in its chemical shift.
Table 1: Illustrative ¹⁹F NMR Data for this compound This table presents expected data based on typical values for similar structural motifs.
| Nucleus Position | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constant (J) |
| F-5 | -110 to -125 | Triplet (t) | ²JH-F ≈ 50-60 Hz |
While 1D NMR provides initial information, 2D NMR experiments are required to unambiguously piece together the molecular structure. researcher.liferesearchgate.net
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a correlation between the protons of the C4-methylene group and the C5-difluoromethylene group, confirming their adjacency.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wpmucdn.com It allows for the unambiguous assignment of each carbon atom that bears protons (CH, CH₂, CH₃).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping the complete carbon skeleton by revealing correlations between protons and carbons over two to three bonds. omicsonline.org Key correlations would include signals from the C3-methyl protons to the quaternary carbon (C3), the C2-methylene carbon, and the C4-methylene carbon. The proton on C4 would also show a correlation to the C5 carbon, confirming the position of the difluoro group.
Table 2: Expected 2D NMR Correlations for Structural Confirmation This table outlines key correlations anticipated from multi-dimensional NMR experiments.
| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information Confirmed |
| COSY | H-4 (-CH₂-) | H-5 (-CHF₂)* | Adjacency of C4 and C5 methylene (B1212753)/methine groups |
| HSQC | H-2 (-CH₂-) | C-2 | Direct H-C bond at position 2 |
| H-6/H-7 (-CH₃) | C-6/C-7 | Direct H-C bonds of the gem-dimethyl groups | |
| H-4 (-CH₂-) | C-4 | Direct H-C bond at position 4 | |
| HMBC | H-6/H-7 (-CH₃) | C-3, C-2, C-4 | Connectivity around the quaternary C3 center |
| H-2 (-CH₂-) | C-1 (COOH), C-3, C-4 | Position of C2 relative to the carboxyl and C3 | |
| H-4 (-CH₂-) | C-3, C-5 | Linkage between C3, C4, and the terminal C5 |
*Note: Direct ¹H-¹H coupling to the proton on C5 in a -CHF₂ group would be observed in a proton-coupled spectrum.
NOESY experiments detect correlations between nuclei that are close in space, regardless of whether they are connected by bonds. This information is vital for determining the three-dimensional structure and preferred conformations of a molecule in solution. mdpi.comacs.org
For an acyclic molecule like this compound, there is free rotation around the C-C single bonds, leading to a dynamic equilibrium of various conformers. libretexts.orgchemistrysteps.com NOESY can identify the time-averaged spatial proximities between different proton groups. For example, observing a NOE signal between the protons of the gem-dimethyl groups (on C3) and the methylene protons at C2 and C4 would provide evidence for specific rotational conformations that bring these groups into close proximity. The relative intensities of these NOE cross-peaks can help in building a model of the most populated conformer in the solvent used. acs.org
Mass Spectrometry (MS) for Fragmental Chain Characterization and Structural Insights
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and, through fragmentation analysis, crucial structural information.
HRMS is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). measurlabs.comresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental formula. numberanalytics.comlibretexts.org For this compound, HRMS would distinguish its molecular formula, C₇H₁₂F₂O₂, from any other combination of atoms that might have the same nominal mass. This serves as a definitive confirmation of the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data Calculated theoretical value for the neutral molecule and its common ions.
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M] | C₇H₁₂F₂O₂ | 166.07998 |
| [M+H]⁺ | C₇H₁₃F₂O₂⁺ | 167.08776 |
| [M+Na]⁺ | C₇H₁₂F₂O₂Na⁺ | 189.06971 |
| [M-H]⁻ | C₇H₁₁F₂O₂⁻ | 165.07221 |
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion, such as [M+H]⁺ or [M-H]⁻) and inducing it to fragment through collision with an inert gas. numberanalytics.com The analysis of the resulting product ions provides a fragmentation pattern that acts as a structural fingerprint. rsc.org
For the [M-H]⁻ ion of this compound, characteristic fragmentation pathways for carboxylic acids would be expected. nih.govresearchgate.net A primary and highly diagnostic fragmentation would be the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated carboxylate group. Other potential fragmentations could involve cleavage at the bonds adjacent to the sterically hindered quaternary carbon. The presence of fluorine atoms can also direct fragmentation, potentially leading to the loss of hydrogen fluoride (B91410) (HF). nist.gov
Table 4: Plausible MS/MS Fragmentation Pathways for the [M-H]⁻ Ion of this compound This table presents hypothetical major fragment ions and their origins.
| Precursor Ion (m/z) | Neutral Loss | Formula of Loss | Product Ion (m/z) | Proposed Fragment Structure/Identity |
| 165.07 | CO₂ | CO₂ | 121.07 | Deprotonated difluoro-dimethyl-butane |
| 165.07 | H₂O | H₂O | 147.06 | Anion from cyclization/dehydration |
| 165.07 | C₂H₄ (ethene) | C₂H₄ | 137.04 | Loss of ethyl group from C3 |
| 121.07 | HF | HF | 101.06 | Secondary fragmentation, loss of hydrogen fluoride |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules, providing valuable information about their functional groups and molecular structure. For this compound, these spectroscopic methods offer a detailed characterization of its key chemical features, notably the carboxylic acid moiety, the gem-difluoro group, and the quaternary carbon center with its dimethyl substituents. While direct spectroscopic data for this specific compound is not extensively published, a comprehensive analysis can be conducted by examining the characteristic frequencies of its constituent functional groups, supported by data from analogous molecules.
The vibrational spectrum of a carboxylic acid is dominated by features arising from the –COOH group. spectroscopyonline.com A key characteristic is the strong hydrogen bonding that occurs between carboxylic acid molecules, leading to the formation of cyclic dimers in the condensed phase. spectroscopyonline.com This intermolecular interaction significantly influences the position and shape of the vibrational bands, particularly those of the hydroxyl (O-H) and carbonyl (C=O) groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display several distinct absorption bands that are diagnostic for its structure.
O-H Stretching: The hydroxyl group's stretching vibration is one of the most recognizable features in the IR spectrum of a carboxylic acid. Due to strong hydrogen bonding in the dimeric form, this band appears as a very broad and intense absorption over a wide range of wavenumbers, typically from 3300 cm⁻¹ to 2500 cm⁻¹. spectroscopyonline.com This broadness is a hallmark of the extensive hydrogen-bonding network.
C-H Stretching: The stretching vibrations of the methyl (CH₃) groups are anticipated in the 2975-2870 cm⁻¹ region. These are generally of medium to strong intensity.
C=O Stretching: The carbonyl stretch is another prominent and intense band. For a saturated aliphatic carboxylic acid, this absorption is typically observed in the range of 1730-1700 cm⁻¹. spectroscopyonline.com The presence of electronegative fluorine atoms on the terminal carbon may induce a slight positive shift in this frequency.
C-O Stretching and O-H Bending: The spectrum will also feature bands corresponding to the C-O stretching and in-plane O-H bending vibrations, which are often coupled. These typically appear in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. spectroscopyonline.com
O-H Bending (Out-of-Plane): A broad band of medium intensity, characteristic of the out-of-plane O-H bend of the hydrogen-bonded dimer, is expected around 920 cm⁻¹. spectroscopyonline.com
C-F Stretching: The carbon-fluorine bonds will give rise to strong absorption bands. The exact position of these bands can vary, but for gem-difluoroalkanes, they are typically found in the 1100-1000 cm⁻¹ region.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipole moment changes characterize intense IR bands, strong changes in polarizability lead to intense Raman signals.
C=O Stretching: The carbonyl stretch, which is strong in the IR spectrum, will also be present in the Raman spectrum, typically in the same 1730-1700 cm⁻¹ region.
C-C Stretching: The carbon-carbon backbone will exhibit stretching vibrations that are often more prominent in the Raman spectrum than in the IR. These are expected in the 1200-800 cm⁻¹ range. researchgate.net
Symmetric C-F Stretching: The symmetric stretching vibration of the CF₂ group is expected to be a strong and polarized band in the Raman spectrum.
C-H Stretching: The symmetric and asymmetric stretches of the methyl groups will also be visible in the Raman spectrum.
The following tables summarize the expected characteristic vibrational frequencies for this compound.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 2975-2870 | Medium-Strong | C-H stretch (methyl groups) |
| 1730-1700 | Strong | C=O stretch (carbonyl) |
| 1440-1395 | Medium | O-H bend (in-plane) |
| 1320-1210 | Medium | C-O stretch |
| 1100-1000 | Strong | C-F stretch |
| 920 | Broad, Medium | O-H bend (out-of-plane) |
Table 2: Predicted Raman Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2975-2870 | Strong | C-H stretch (methyl groups) |
| 1730-1700 | Medium | C=O stretch (carbonyl) |
| 1200-800 | Medium-Strong | C-C stretch |
| ~1100 | Strong, Polarized | Symmetric C-F₂ stretch |
It is important to note that the actual experimental values may vary depending on the physical state of the sample (solid, liquid, or in solution) and the specific instrumentation used. researchgate.netrsc.org A comprehensive analysis would involve computational modeling to more accurately predict the vibrational frequencies and to aid in the definitive assignment of the observed spectral bands.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic structure, stability, and reactivity of molecules. For 5,5-Difluoro-3,3-dimethylpentanoic acid, these methods can provide a detailed picture of how the presence of fluorine atoms and methyl groups influences its chemical behavior.
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G, would be employed to predict bond lengths, bond angles, and dihedral angles. fluorine1.ru
The geometry optimization would likely reveal the steric and electronic effects of the gem-dimethyl and gem-difluoro groups. The presence of the bulky dimethyl groups at the C3 position would influence the conformational preferences of the carbon backbone. The strong electronegativity of the fluorine atoms would lead to a significant polarization of the C-F bonds, which in turn would affect the electronic distribution across the entire molecule. rsc.org
An illustrative table of predicted geometric parameters for the optimized structure of this compound is presented below. Note that these are representative values based on general principles and similar molecules.
| Parameter | Predicted Value | Description |
| C=O Bond Length | ~1.21 Å | Typical double bond length for a carboxylic acid. |
| C-O Bond Length | ~1.35 Å | Typical single bond length for a carboxylic acid. |
| C-F Bond Length | ~1.38 Å | Characteristic C-F bond length. |
| C-C-C Bond Angle | ~112° | Expected to be slightly larger than the ideal tetrahedral angle due to steric hindrance from the dimethyl groups. |
| F-C-F Bond Angle | ~106° | Typical for a gem-difluoro group. |
Transition state modeling is a computational technique used to identify the high-energy structures that molecules pass through during a chemical reaction. For this compound, this could be applied to understand mechanisms such as its deprotonation or decarboxylation. researchgate.netnsf.gov For instance, in a decarboxylation reaction, DFT calculations could map the potential energy surface to locate the transition state associated with the cleavage of the C-C bond between the carboxyl group and the rest of the molecule. nsf.gov The energy of this transition state would provide the activation energy for the reaction, offering insights into its feasibility and kinetics.
The acidity, or pKa, of a carboxylic acid is a critical physicochemical property. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in both the gas phase and in a solvent. epa.govresearchgate.netresearchgate.net A common approach involves a thermodynamic cycle that combines gas-phase calculations with a solvation model, such as the Conductor-like Screening Model for Realistic Solvents (COSMO-RS). nih.gov
For this compound, the presence of the two electron-withdrawing fluorine atoms is expected to increase its acidity compared to a non-fluorinated analogue. This is due to the inductive stabilization of the resulting carboxylate anion. Computational studies on other fluorinated carboxylic acids have shown that DFT methods can accurately predict these trends. nih.gov The calculated pKa would be a key parameter in understanding its behavior in biological and chemical systems.
A table of expected pKa values is shown below, illustrating the influence of fluorination.
| Compound | Predicted pKa (in water) | Effect of Fluorination |
| 3,3-dimethylpentanoic acid | ~4.9 | - |
| This compound | ~4.2 | Increased acidity due to inductive effect of fluorine. |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and conformational preferences. researchgate.netnih.govmdpi.com
MD simulations of this compound in a solvent, such as water, would reveal the accessible conformations of the molecule. nih.govacs.org By simulating the molecule for a sufficient length of time, one could observe the rotation around the C-C single bonds and identify the most stable conformers. The simulations would also provide information on the equilibrium between different conformations and the energy barriers for interconversion.
Intermolecular Interactions and Supramolecular Chemistry
The study of intermolecular interactions is crucial for understanding the supramolecular chemistry of this compound, influencing its physical properties, crystal packing, and behavior in biological systems. While specific experimental studies on the supramolecular chemistry of this particular compound are not extensively documented in publicly available literature, theoretical and computational models provide significant insights. These models draw parallels from studies on other fluorinated carboxylic acids and alkanes.
The carboxyl group of this compound is a primary site for strong hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This typically leads to the formation of dimeric structures, a common motif in carboxylic acids.
In the case of this compound, it is plausible that the fluorine atoms participate in a network of weak hydrogen bonds, potentially interacting with the acidic proton of the carboxyl group of a neighboring molecule or with the C-H bonds of the methyl groups. The interplay between the strong carboxyl-carboxyl hydrogen bonds and these weaker C-F···H interactions would dictate the final supramolecular architecture.
Fluorous-fluorous interactions are non-covalent interactions that occur between fluorinated segments of molecules. These interactions are a consequence of the unique properties of the carbon-fluorine bond, which is highly polarized and strong, and the low polarizability of fluorine atoms. In molecules containing a significant fluorous phase, segregation from hydrocarbon or other non-fluorinated phases is often observed, leading to the formation of fluorous domains.
Computational chemistry provides powerful tools for investigating the noncovalent interactions in molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed to calculate the geometries and interaction energies of molecular dimers and larger clusters. researchgate.net
These computational approaches can elucidate the relative strengths of different types of noncovalent interactions present. For instance, calculations can quantify the energy of the hydrogen bonds formed by the carboxyl groups, the weaker hydrogen bonds involving the fluorine atoms, and the fluorous-fluorous interactions. The table below summarizes typical interaction energies for different types of noncovalent bonds, providing a general context for what might be expected for this compound.
| Interaction Type | Typical Energy Range (kcal/mol) | Relevant Moieties in this compound |
|---|---|---|
| Carboxyl-Carboxyl Hydrogen Bond | -10 to -20 | -COOH --- HOOC- |
| C-F···H-O Hydrogen Bond | -1 to -3 | >CF₂ --- H-OOC- |
| Fluorous-Fluorous Interaction | -0.5 to -2 per CF₂ group | >CF₂ --- F₂C< |
Note: The energy values are general approximations for the types of interactions and not specific calculated values for this compound.
Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these weak interactions. QTAIM analysis can identify bond critical points associated with hydrogen bonds and other noncovalent contacts, while NCI plots can reveal the spatial regions of weak interactions within a molecular system. Such studies on analogous halogenated molecules have been instrumental in understanding their crystal packing and supramolecular behavior. researchgate.net
Applications of 5,5 Difluoro 3,3 Dimethylpentanoic Acid As a Synthetic Building Block
Precursor in the Synthesis of Complex Fluorinated Organic Molecules
The presence of the difluoromethylene group makes 5,5-Difluoro-3,3-dimethylpentanoic acid a valuable precursor for creating sophisticated fluorinated organic molecules. The carbon-fluorine bond's strength and the unique stereoelectronic effects of fluorine substituents are leveraged to construct novel compounds with tailored properties.
Incorporation into Natural Product Analogues (Synthetic Focus)
For instance, the synthesis of gem-difluoro derivatives of natural products like kauran-19-ol has been achieved through the fluorination of a corresponding ketone precursor using reagents like diethylaminosulphur trifluoride. rsc.org This approach highlights how a ketone can be replaced by a stable gem-difluoro group. Similarly, gem-difluoromethylenated analogues of natural products such as anamarine (B1235726) and boronolide (B1250098) have been synthesized, demonstrating the versatility of fluorinated synthons in creating novel molecular architectures. acs.org These synthetic strategies underscore the potential of this compound as a source of the difluoromethyl group for generating new analogues of biologically active compounds.
Table 1: Examples of Natural Product Analogues Synthesized with gem-Difluoro Groups
Natural Product Class Functional Group Replaced Fluorinated Analogue Feature Synthetic Precursor Type Kaurane Diterpenoids Ketone (C=O) gem-Difluoro (CF₂) Keto-derivatized natural product Gibberellins Ketone (C=O) gem-Difluoro (CF₂) Keto-derivatized natural product Anamarine Methylene (B1212753) (CH₂) adjacent to an oxygen gem-Difluoromethylene (CF₂) Fluorinated building block Boronolide Methylene (CH₂) in a lactone ring gem-Difluoromethylene (CF₂) Fluorinated building block
Synthesis of Novel Heterocyclic Compounds
Fluorinated building blocks are instrumental in the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The carboxylic acid functionality of this compound serves as a handle for cyclization reactions to form various ring systems.
A prominent strategy for forming heterocyclic rings from carboxylic acids is halolactonization. In this process, an unsaturated carboxylic acid is treated with an iodine source, which leads to the formation of a cyclic iodonium (B1229267) ion intermediate. The carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to close the ring and form a lactone—a cyclic ester. chemistnotes.comnih.gov For example, a close structural relative, 2,2-difluoro-4-pentenoic acid, undergoes iodolactonization to produce a corresponding γ-lactone. This lactone is a versatile heterocyclic intermediate that can be further transformed into other complex molecules like difluorinated piperidines.
This demonstrates a viable pathway where this compound, after appropriate chemical modification to introduce unsaturation, could be cyclized to yield novel fluorinated lactones. These lactones can then serve as precursors for a wide range of other heterocyclic systems.
Table 2: Heterocycle Synthesis from Fluorinated Precursors
Precursor Type Reaction Type Resulting Heterocycle Unsaturated gem-Difluoroalkanoic Acid Iodolactonization γ-Iodolactone Fluorinated Homopropargyl Azides Metal-catalyzed Cyclization Pyrrole Fluorinated 1,3-Dicarbonyl Compound Condensation/Dehydration Pyrone Fluorinated γ-Lactone Aminolysis and Reduction Piperidine
Role in Material Science and Polymer Chemistry (Non-Biological Focus)
Beyond its use in fine chemical synthesis, this compound is a promising candidate for applications in materials science, primarily due to the unique properties imparted by its fluorine content.
Modification of Surface Properties via Fluorination
The incorporation of fluorine into molecules is a well-established method for creating materials with low surface energy. This property is responsible for the hydrophobicity (water repellency) and oleophobicity (oil repellency) of fluorinated surfaces. The high electronegativity of fluorine atoms reduces the polarizability of the molecule, leading to weak intermolecular forces and, consequently, low surface tension. core.ac.uk
Fluorinated carboxylic acids can be chemically grafted onto various substrates, such as silica (B1680970) nanoparticles or polymer membranes, to permanently alter their surface characteristics. researchgate.net The carboxylic acid group of this compound can be used to form covalent bonds with hydroxyl groups on a surface, creating a robust, low-energy coating. Such modifications are critical in developing self-cleaning surfaces, anti-fouling coatings, and specialized membranes for applications like water desalination. researchgate.net
Table 3: Impact of Surface Fluorination
Property Effect of Fluorination Underlying Cause Potential Application Surface Energy Significantly Lowered High electronegativity and low polarizability of fluorine Non-stick cookware, anti-graffiti coatings Wettability Reduced (Hydrophobic & Oleophobic) Weak intermolecular forces at the surface Waterproof textiles, self-cleaning glass Friction Coefficient Reduced Low adhesion and smooth molecular profile Low-friction coatings for industrial machinery Chemical Resistance Increased High strength of the C-F bond Protective coatings in harsh chemical environments
Building Block for Specialty Polymers
Fluoropolymers are a class of high-performance materials known for their exceptional thermal stability, chemical inertness, and unique surface properties. This compound can be envisioned as a valuable monomer for the synthesis of novel specialty polymers. The carboxylic acid group can be readily converted into a polymerizable functional group, such as an acrylate, methacrylate, or vinyl ether.
Polymerization of such a monomer would yield a side-chain fluorinated polymer. The polymer backbone would provide the structural framework, while the pendant 5,5-difluoro-3,3-dimethylpentyl groups would dictate the material's properties. The presence of the gem-difluoro and gem-dimethyl groups would likely result in polymers with:
High Thermal Stability: The strong C-F bonds and sterically hindered structure would resist thermal degradation.
Chemical Resistance: The fluorinated side chains would shield the polymer backbone from chemical attack.
Low Surface Energy: Leading to hydrophobic and oleophobic properties. core.ac.uk
Low Dielectric Constant: A common feature of fluorinated polymers, making them suitable for electronics applications. core.ac.uk
These polymers could find use in advanced coatings, high-performance seals and gaskets, and as dielectric layers in microelectronics.
Table 4: Potential Polymers Derived from this compound
Monomer Type (Derived) Polymer Type Key Expected Properties Potential Application Area Acrylate/Methacrylate Ester Poly(acrylate)/Poly(methacrylate) Low surface energy, thermal stability, optical clarity Hydrophobic coatings, optical fibers, specialty adhesives Vinyl Ester Poly(vinyl ester) Chemical resistance, hydrophobicity Protective linings, composite materials Amide (from Acryloyl Chloride) Poly(acrylamide) High thermal stability, low moisture absorption High-performance membranes, specialty plastics
Future Research Directions and Open Questions
Development of Novel and More Efficient Synthetic Routes
The current synthetic approaches to 5,5-Difluoro-3,3-dimethylpentanoic acid, while functional, present opportunities for improvement in terms of efficiency, scalability, and environmental impact. Future research should prioritize the development of more streamlined and sustainable synthetic routes.
One promising avenue lies in the late-stage fluorination of readily available precursors. The direct conversion of a corresponding keto-acid or its derivative would be a highly convergent approach. Modern methods for the gem-difluorination of ketones, often employing reagents like diethylaminosulfur trifluoride (DAST) and its analogues, could be optimized for this specific substrate. organic-chemistry.org Additionally, exploring milder and more selective fluorinating agents will be crucial to improve functional group tolerance and reduce the formation of byproducts.
Another area of focus should be the development of catalytic methods. Transition-metal-catalyzed difluoromethylation of carboxylic acid precursors offers a potential route that could enhance efficiency and reduce stoichiometric waste. nih.gov Research into novel catalyst systems that can effectively mediate the introduction of the difluoromethyl group onto the neopentyl scaffold would be a significant advancement. Furthermore, photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds and could be explored for the decarboxylative fluorination of suitable dicarboxylic acid precursors. nih.gov
A comparative analysis of potential synthetic strategies highlights the need for continued innovation:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-Stage Gem-Difluorination | Convergent, utilizes readily available ketone precursors. | Harsh reagents, potential for side reactions. |
| Catalytic Difluoromethylation | Atom economy, potential for high selectivity. | Catalyst development, substrate scope limitations. |
| Photoredox-Mediated Fluorination | Mild reaction conditions, novel reactivity. | Substrate design, quantum yield optimization. |
Exploration of Underutilized Reactivity Modes
The reactivity of the this compound scaffold remains largely unexplored. The presence of the gem-difluoro group in proximity to a quaternary carbon center and a carboxylic acid functionality suggests a rich and potentially unique chemical behavior that warrants investigation.
Future studies should delve into the reactivity of the C-F bonds themselves. While generally robust, under specific conditions, these bonds could participate in transformations such as reductive defluorination or C-F bond activation, opening pathways to novel derivatives. The influence of the gem-difluoro group on the acidity and reactivity of the adjacent C-H bonds of the methylene (B1212753) group is another area ripe for exploration. Selective functionalization at this position could provide access to a diverse range of analogues.
Furthermore, the interplay between the carboxylic acid group and the difluoromethyl moiety could lead to interesting intramolecular reactions. For instance, investigations into cyclization reactions to form fluorinated lactones or other heterocyclic systems could yield compounds with novel biological activities. The gem-difluoroalkene motif, which could potentially be accessed from this compound, is known to be a valuable synthetic intermediate and a mimic of the carbonyl group in biological systems. chemistryviews.orgnih.gov
Advanced Computational Modeling for Predictive Synthesis
The integration of computational chemistry can significantly accelerate the development of synthetic routes and the prediction of reactivity for this compound. Advanced computational modeling offers a powerful tool for in silico design and optimization, reducing the need for extensive empirical screening.
Density Functional Theory (DFT) calculations can be employed to model reaction pathways for proposed synthetic routes. This would allow for the prediction of transition state energies and the identification of potential byproducts, thereby guiding the selection of optimal reaction conditions. For instance, modeling the mechanism of fluorination reactions can help in understanding the role of the fluorinating agent and the substrate's electronic properties, leading to the design of more efficient processes. clemson.edu
Computational tools can also be used to predict the reactivity of the molecule. longdom.org Calculating bond dissociation energies, electrostatic potential maps, and frontier molecular orbitals can provide insights into which parts of the molecule are most susceptible to nucleophilic or electrophilic attack. This predictive capability can guide the exploration of the underutilized reactivity modes discussed in the previous section. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of derivatives of this compound with their potential biological activities, aiding in the design of new drug candidates. researchgate.net
Integration with Flow Chemistry and Automation Platforms
The adoption of modern chemical manufacturing technologies, such as flow chemistry and automated synthesis, holds immense promise for the production of this compound and its derivatives. These platforms offer advantages in terms of safety, reproducibility, scalability, and the ability to perform reactions under conditions that are challenging in traditional batch setups.
The synthesis of fluorinated compounds often involves hazardous reagents and exothermic reactions, making flow chemistry an attractive option for enhancing safety. beilstein-journals.orgresearchgate.netcam.ac.uk Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. rsc.orgdurham.ac.uk The integration of in-line purification techniques can further streamline the synthesis process, enabling a multi-step sequence to be performed in a continuous fashion. researchgate.net
Automation platforms can be utilized for high-throughput screening of reaction conditions, accelerating the optimization of synthetic routes. researchgate.net Robotic systems can prepare and run multiple reactions in parallel, varying parameters such as catalysts, solvents, and temperatures. This approach can rapidly identify the optimal conditions for the synthesis of this compound, significantly reducing the development time. The automated synthesis of fluorinated radiopharmaceuticals, particularly for positron emission tomography (PET), highlights the potential of these technologies in the broader context of fluorinated molecule production. nih.gov
The future of research on this compound is bright, with numerous avenues for innovation. By focusing on the development of efficient synthetic routes, exploring novel reactivity, leveraging the power of computational modeling, and embracing modern manufacturing technologies, the scientific community can unlock the full potential of this valuable fluorinated building block.
Q & A
Basic: What are the established synthetic routes for 5,5-Difluoro-3,3-dimethylpentanoic acid?
Answer:
A common precursor for synthesizing fluorinated carboxylic acids is ethyl 5-chloro-3,3-dimethylpentanoate. Key steps include:
- Oxidation : Conversion of the chloride to a ketone intermediate (e.g., 5-oxo-3,3-dimethylpentanoic acid) via controlled oxidation using agents like KMnO₄ or CrO₃ .
- Fluorination : Replacement of the carbonyl oxygen with fluorine using fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. This step requires precise temperature control (-78°C to 0°C) to avoid side reactions .
- Cyclization : If intermediates like 4,4-dimethyl-3,4-dihydro-2-pyranone are formed, acid-catalyzed hydrolysis can yield the final carboxylic acid .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
- HPLC-MS : Use reverse-phase chromatography with a C18 column and methanol/water gradients. Compare retention times and mass spectra against perfluorinated acid standards (e.g., Kanto Reagents’ environmental analysis-grade solutions) .
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns (δ -110 to -130 ppm for CF₂ groups). ¹H and ¹³C NMR can resolve methyl and backbone proton environments .
- Elemental Analysis : Confirm stoichiometry of C, H, and F to ensure no residual solvents or byproducts .
Basic: What analytical techniques are suitable for quantifying this compound in environmental samples?
Answer:
- LC-MS/MS : Employ a hydrophilic interaction liquid chromatography (HILIC) column paired with negative-ion electrospray ionization. Use isotopically labeled internal standards (e.g., ¹³C₅-perfluoropentanoic acid) to correct for matrix effects .
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using weak anion-exchange cartridges (e.g., Oasis WAX), eluting with methanol/ammonium hydroxide .
Advanced: How can enantiomeric resolution of this compound be achieved?
Answer:
- Chiral Chromatography : Use a Chiralpak IG-U column with hexane/isopropanol (95:5) mobile phase. Monitor elution with circular dichroism (CD) detection to distinguish enantiomers .
- Enzymatic Resolution : Screen lipases (e.g., Candida antarctica) for stereoselective esterification. For example, enantiopure esters can be hydrolyzed back to the acid .
- Derivatization : Convert the acid to a diastereomeric amide using (R)- or (S)-α-methylbenzylamine, followed by standard HPLC separation .
Advanced: What computational strategies predict the reactivity of this compound in catalytic systems?
Answer:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to analyze fluorine’s electron-withdrawing effects on acidity (pKa ~1.5–2.0). Compare with non-fluorinated analogs .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or binding affinities .
Advanced: How do structural modifications (e.g., fluorination) influence the compound’s biological activity?
Answer:
- Fluorine Scan : Synthesize analogs with mono-/di-fluorination at positions 3,3 or 5,5. Test inhibitory effects on target enzymes (e.g., cyclooxygenase-2) via kinetic assays .
- X-ray Crystallography : Resolve co-crystal structures with proteins (e.g., serum albumin) to map fluorine’s role in hydrophobic interactions .
Data Contradiction: Discrepancies in reported pKa values for fluorinated carboxylic acids—how to resolve?
Answer:
- Standardization : Use uniform solvent systems (e.g., 50% aqueous DMSO) for potentiometric titrations. Cross-validate with computational pKa predictors (e.g., ACD/Labs) .
- Buffer Calibration : Ensure ionic strength (I = 0.1 M KCl) and temperature (25°C) are consistent across studies. Discrepancies often arise from varying experimental conditions .
Methodological Gap: Can this compound act as a chiral ligand in asymmetric catalysis?
Answer:
- Screening : Test coordination with transition metals (e.g., Cu²⁺) in model reactions like asymmetric aldol additions. Monitor enantiomeric excess (ee) via chiral GC .
- Spectroscopic Analysis : Use EPR or UV-vis to confirm metal-ligand complex formation. Fluorine’s electronegativity may enhance Lewis acidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
